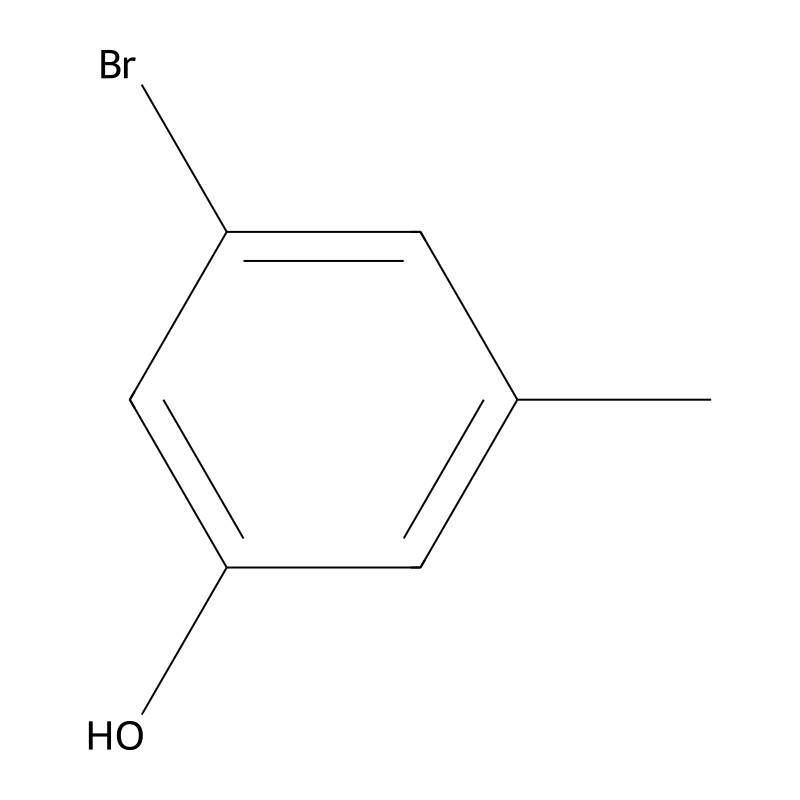

3-Bromo-5-methylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- High yield: The reaction produces 3-bromo-5-methylphenol in good yield on a multigram scale, making it suitable for large-scale applications. PubMed:

- Mild conditions: The reaction proceeds under mild temperatures and does not require harsh reagents, making it more user-friendly and potentially scalable for industrial settings. PubMed:

- One-pot process: The entire reaction sequence occurs in a single flask, eliminating the need for intermediate isolation and purification steps, which simplifies the process and reduces potential losses. PubMed:

Potential Applications

While research on the specific applications of 3-bromo-5-methylphenol itself is limited, its structural features suggest potential areas for further exploration:

- Pharmaceutical development: The presence of the bromine and methyl groups on the phenol ring can influence the biological activity of the molecule. This makes 3-bromo-5-methylphenol a potential candidate for modification and development into new drug candidates. However, further research is needed to explore its specific therapeutic potential.

- Material science: The combination of a rigid aromatic ring with functional groups like bromine and phenol can be useful in designing new materials with specific properties. 3-Bromo-5-methylphenol could potentially be used as a building block for the development of novel polymers, liquid crystals, or other functional materials. However, more research is required to understand its suitability for these applications.

3-Bromo-5-methylphenol, with the chemical formula C₇H₇BrO and CAS number 74204-00-5, is an aromatic compound that features a bromine atom and a methyl group attached to a phenolic structure. This compound is characterized by its white crystalline appearance and has a melting point ranging from 45 °C to 48 °C. As a derivative of phenol, it possesses both hydrophobic and hydrophilic properties, making it versatile in various chemical applications .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the synthesis of various derivatives.

- Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized phenolic compounds.

- Coupling Reactions: It can participate in cross-coupling reactions, particularly in the presence of transition metal catalysts, allowing for the formation of more complex organic structures .

These reactions highlight its utility as a building block in organic synthesis.

Research indicates that 3-Bromo-5-methylphenol exhibits biological activities that make it valuable in medicinal chemistry. It has been studied for its potential anticancer properties, particularly in the development of compounds that inhibit cancer cell proliferation. For example, derivatives of this compound have shown activity against human cancer cell lines, suggesting its role as a scaffold for drug development .

Several methods are available for synthesizing 3-Bromo-5-methylphenol:

- Bromination of 5-Methylphenol: This method involves treating 5-methylphenol with bromine or brominating agents under controlled conditions to introduce the bromine substituent at the meta position.

- Nucleophilic Aromatic Substitution: Starting from a suitable precursor like 3-bromo-4-methylphenol, nucleophilic substitution can be employed to introduce the hydroxyl group.

- Electrophilic Aromatic Substitution: Utilizing electrophiles in the presence of a catalyst can also yield this compound through selective substitution reactions .

These methods allow for the efficient production of 3-Bromo-5-methylphenol for various applications.

3-Bromo-5-methylphenol finds numerous applications across different fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound is used in developing polymers and other materials due to its chemical reactivity.

- Biological Research: Its derivatives are explored for potential therapeutic uses, particularly in cancer treatment and enzyme inhibition studies .

The versatility of this compound makes it a valuable asset in both industrial and research settings.

Studies on the interactions of 3-Bromo-5-methylphenol with biological systems have revealed its potential as an inhibitor of certain enzymes. For instance, research has indicated that its derivatives can inhibit acetylcholinesterase activity, which is crucial for neurotransmission processes. This property suggests possible applications in treating neurological disorders or as insecticides targeting mosquito acetylcholinesterase . Interaction studies also emphasize the need for further exploration into its safety profile and potential side effects.

Several compounds share structural similarities with 3-Bromo-5-methylphenol. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3-Bromophenol | C₆H₅BrO | Lacks methyl group; primarily used as a disinfectant |

| 4-Bromo-2-methylphenol | C₇H₇BrO | Different substitution pattern; used in organic synthesis |

| 2-Bromo-5-methylphenol | C₇H₇BrO | Different position of bromine; potential use in pharmaceuticals |

| 3-Bromo-4-fluorophenol | C₆H₄BrF | Contains fluorine; enhances binding affinity in drug design |

While these compounds share similar functional groups, 3-Bromo-5-methylphenol's unique combination of bromine and methyl substituents contributes to its distinct reactivity and biological activity profile. Its versatility makes it particularly useful in medicinal chemistry compared to its analogs .